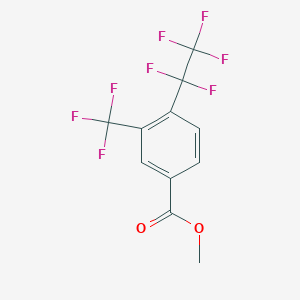

Methyl 4-(pentafluoroethyl)-3-(trifluoromethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 4-(Pentafluoroetil)-3-(trifluorometil)benzoato de metilo es un éster aromático fluorado. Este compuesto se caracteriza por la presencia de grupos pentafluoroetil y trifluorometil unidos a una unidad benzoato. La incorporación de múltiples átomos de flúor confiere propiedades químicas y físicas únicas al compuesto, lo que lo hace interesante para diversas aplicaciones científicas e industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 4-(Pentafluoroetil)-3-(trifluorometil)benzoato de metilo normalmente implica la esterificación del ácido 4-(pentafluoroetil)-3-(trifluorometil)benzoico con metanol en presencia de un catalizador ácido fuerte como el ácido sulfúrico. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar la conversión completa del ácido al éster.

Métodos de producción industrial

A escala industrial, la producción de este compuesto puede implicar procesos de flujo continuo para aumentar la eficiencia y el rendimiento. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, asegurando una calidad de producto constante. Además, la purificación del éster puede implicar técnicas como la destilación o la recristalización para lograr la pureza deseada.

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-(Pentafluoroetil)-3-(trifluorometil)benzoato de metilo puede experimentar varias reacciones químicas, que incluyen:

Sustitución nucleofílica: Los átomos de flúor en los grupos pentafluoroetil y trifluorometil pueden ser reemplazados por nucleófilos en condiciones apropiadas.

Reducción: El grupo éster puede reducirse al alcohol correspondiente utilizando agentes reductores como el hidruro de litio y aluminio.

Oxidación: La unidad benzoato puede oxidarse para formar ácidos carboxílicos u otros derivados oxidados.

Reactivos y condiciones comunes

Sustitución nucleofílica: Reactivos como metóxido de sodio o terc-butóxido de potasio en disolventes apróticos polares como el dimetilsulfóxido (DMSO).

Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.

Oxidación: Permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en condiciones ácidas.

Principales productos formados

Sustitución nucleofílica: Derivados sustituidos con diferentes nucleófilos.

Reducción: 4-(Pentafluoroetil)-3-(trifluorometil)bencil alcohol.

Oxidación: Ácido 4-(pentafluoroetil)-3-(trifluorometil)benzoico.

Aplicaciones Científicas De Investigación

El 4-(Pentafluoroetil)-3-(trifluorometil)benzoato de metilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de compuestos fluorados más complejos. Su estructura única lo hace valioso en el estudio de la química del flúor.

Biología: Se ha investigado su uso potencial en ensayos biológicos y como sonda para estudiar las interacciones enzimáticas debido a sus grupos fluorados.

Medicina: Se ha explorado su potencial en el desarrollo de fármacos, particularmente en el diseño de productos farmacéuticos fluorados que pueden exhibir una mayor estabilidad metabólica y biodisponibilidad.

Industria: Se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos, donde su naturaleza fluorada imparte propiedades deseables como resistencia química y baja energía superficial.

Mecanismo De Acción

El mecanismo por el cual el 4-(Pentafluoroetil)-3-(trifluorometil)benzoato de metilo ejerce sus efectos depende en gran medida de su interacción con los objetivos moleculares. La presencia de átomos de flúor puede influir en las propiedades electrónicas del compuesto, afectando su reactividad y afinidad de unión. En los sistemas biológicos, el compuesto puede interactuar con enzimas o receptores, modulando su actividad a través de interacciones no covalentes como enlaces de hidrógeno, fuerzas de van der Waals y efectos hidrofóbicos.

Comparación Con Compuestos Similares

Compuestos similares

4-(Trifluorometil)benzoato de metilo: Carece del grupo pentafluoroetil, lo que lo hace menos fluorado y potencialmente menos estable químicamente.

4-(Pentafluoroetil)benzoato de metilo: Contiene solo el grupo pentafluoroetil, lo que puede resultar en diferente reactividad y aplicaciones.

3-(Trifluorometil)benzoato de metilo: El grupo trifluorometil está posicionado de manera diferente, afectando las propiedades generales del compuesto.

Singularidad

El 4-(Pentafluoroetil)-3-(trifluorometil)benzoato de metilo es único debido a la presencia simultánea de grupos pentafluoroetil y trifluorometil. Esta doble fluoración mejora su estabilidad química, lipofilia y potencial para diversas aplicaciones en varios campos.

Propiedades

Fórmula molecular |

C11H6F8O2 |

|---|---|

Peso molecular |

322.15 g/mol |

Nombre IUPAC |

methyl 4-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C11H6F8O2/c1-21-8(20)5-2-3-6(7(4-5)10(14,15)16)9(12,13)11(17,18)19/h2-4H,1H3 |

Clave InChI |

DCJCDCGQWHTSIH-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC(=C(C=C1)C(C(F)(F)F)(F)F)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)

![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)